molecular formula C26H30N2O3S B2995981 1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine CAS No. 433695-26-2

1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine

Cat. No. B2995981
CAS RN: 433695-26-2
M. Wt: 450.6
InChI Key: DMZRBEYZLCWAIK-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine, commonly known as DMP777, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and properties make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

DMP777 acts as a potent inhibitor of voltage-gated calcium channels, which are critical for neurotransmitter release and other cellular processes. By blocking calcium influx into cells, DMP777 can modulate cellular signaling pathways and affect a wide range of physiological processes.
Biochemical and Physiological Effects:
Studies have shown that DMP777 can modulate neurotransmitter release in the brain and affect the function of ion channels and receptors in various cell types. It has also been shown to have anti-inflammatory and analgesic effects, making it a potentially valuable tool for investigating pain pathways and inflammatory processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMP777 is its high potency and specificity for calcium channels, making it a valuable tool for investigating cellular signaling pathways and physiological processes. However, its use is limited by its relatively short half-life and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on DMP777. One area of interest is the development of new analogs with improved potency and selectivity for specific calcium channel subtypes. Another area of interest is the investigation of DMP777's effects on other physiological processes, such as immune function and cell proliferation. Additionally, DMP777 could be used as a tool for investigating the mechanisms underlying various diseases and disorders, such as epilepsy and chronic pain.

Synthesis Methods

The synthesis of DMP777 involves several steps, starting with the reaction of diphenylmethanol with piperazine to form 1-(diphenylmethyl)piperazine. This intermediate is then reacted with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride to yield the final product, DMP777. The synthesis process has been optimized and refined over the years to improve yield and purity.

Scientific Research Applications

DMP777 has been used in a wide range of scientific research applications, including studies on neurotransmitter release, ion channel function, and receptor binding. It has also been used to investigate the effects of various drugs and compounds on cellular signaling pathways and physiological processes.

properties

IUPAC Name

1-benzhydryl-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-20-19-25(21(2)18-24(20)31-3)32(29,30)28-16-14-27(15-17-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-19,26H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZRBEYZLCWAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine

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